molecular formula C6H13NO2 B13633767 rac-(1R,2S)-4-aminocyclohexane-1,2-diol

rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Cat. No.: B13633767
M. Wt: 131.17 g/mol
InChI Key: FBMMXBRAIWKXFK-UVCATTPVSA-N
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Description

rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a chiral compound with significant importance in various fields of scientific research It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-4-aminocyclohexane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-nitrocyclohexanone, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to ensure high yield and purity of the product. Enzymatic methods may also be employed for the enantioselective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-4-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2S)-4-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-4-aminocyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-aminocyclohexanol
  • rac-(1R,2S)-4-hydroxycyclohexanone
  • rac-(1R,2S)-2-methylcyclohexanamine

Uniqueness

rac-(1R,2S)-4-aminocyclohexane-1,2-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1R,2S)-4-aminocyclohexane-1,2-diol

InChI

InChI=1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1

InChI Key

FBMMXBRAIWKXFK-UVCATTPVSA-N

Isomeric SMILES

C1CC(C[C@@H]([C@@H]1O)O)N

Canonical SMILES

C1CC(C(CC1N)O)O

Origin of Product

United States

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